REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[OH-].[K+].[CH2:11]([OH:19])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>>[CH2:11]([O:19][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2|
|
Name
|
|
Quantity
|
11 mmol
|
Type
|
reactant
|
Smiles
|
BrCCCCC(=O)O
|
Name
|
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
97 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 97° C. for 27 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the product was extracted at pH=1 with ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
1-octanol was removed by short path (Kugelrohr) distillation (50°-70° C., 0.5 mm Hg)
|
Type
|
STIRRING
|
Details
|
the residue was stirred 3 hrs with methanol/water/KOH (50%/50%/2.5 g, 40 mL) at 25° C
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
1-octanol was extracted into ethyl acetate at pH=12
|
Type
|
EXTRACTION
|
Details
|
5-(octyloxy)pentanoic acid was extracted from the aqueous phase into ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed at reduced pressure
|
Reaction Time |
27 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)OCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 235 mg | |
YIELD: PERCENTYIELD | 9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |